molecular formula C29H27N3O4 B446077 5-[((E)-2-{[2-(2,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}HYDRAZONO)METHYL]-2-METHOXYBENZYL ACETATE

5-[((E)-2-{[2-(2,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}HYDRAZONO)METHYL]-2-METHOXYBENZYL ACETATE

Cat. No.: B446077
M. Wt: 481.5g/mol
InChI Key: OCUZJZTUDNDWAJ-OKCVXOCRSA-N
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Description

5-[((E)-2-{[2-(2,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}HYDRAZONO)METHYL]-2-METHOXYBENZYL ACETATE is a complex organic compound with potential applications in various scientific fields. Its structure comprises a quinoline ring, a dimethylphenyl group, and a methoxybenzyl acetate moiety, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[((E)-2-{[2-(2,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}HYDRAZONO)METHYL]-2-METHOXYBENZYL ACETATE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the dimethylphenyl group. The final steps involve the formation of the carbohydrazonoyl linkage and the methoxybenzyl acetate moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-[((E)-2-{[2-(2,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}HYDRAZONO)METHYL]-2-METHOXYBENZYL ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can yield different hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

5-[((E)-2-{[2-(2,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}HYDRAZONO)METHYL]-2-METHOXYBENZYL ACETATE has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[((E)-2-{[2-(2,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}HYDRAZONO)METHYL]-2-METHOXYBENZYL ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 5-[((E)-2-{[2-(2,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}HYDRAZONO)METHYL]-2-METHOXYBENZYL ACETATE
  • 5-(2-{[2-(2,4-Dimethylphenyl)-4-quinolinyl]carbonyl}carbohydrazonoyl)-2-methoxybenzyl alcohol
  • 5-(2-{[2-(2,4-Dimethylphenyl)-4-quinolinyl]carbonyl}carbohydrazonoyl)-2-methoxybenzyl chloride

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable molecule for targeted research and applications.

Properties

Molecular Formula

C29H27N3O4

Molecular Weight

481.5g/mol

IUPAC Name

[5-[(E)-[[2-(2,4-dimethylphenyl)quinoline-4-carbonyl]hydrazinylidene]methyl]-2-methoxyphenyl]methyl acetate

InChI

InChI=1S/C29H27N3O4/c1-18-9-11-23(19(2)13-18)27-15-25(24-7-5-6-8-26(24)31-27)29(34)32-30-16-21-10-12-28(35-4)22(14-21)17-36-20(3)33/h5-16H,17H2,1-4H3,(H,32,34)/b30-16+

InChI Key

OCUZJZTUDNDWAJ-OKCVXOCRSA-N

SMILES

CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC(=C(C=C4)OC)COC(=O)C)C

Isomeric SMILES

CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC(=C(C=C4)OC)COC(=O)C)C

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC(=C(C=C4)OC)COC(=O)C)C

Origin of Product

United States

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